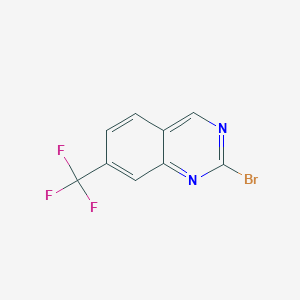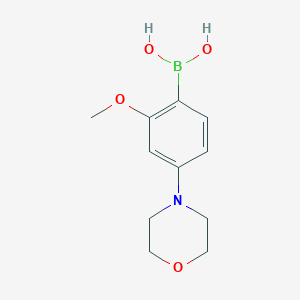![molecular formula C10H8ClN3 B13116095 6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)
6-Chloro-[2,4'-bipyridin]-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-[2,4’-bipyridin]-3-amine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. The presence of a chlorine atom at the 6-position and an amine group at the 3-position of the bipyridine structure makes this compound unique. It is used in various fields, including chemistry, biology, and materials science, due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[2,4’-bipyridin]-3-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 6-Chloro-[2,4’-bipyridin]-3-amine often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors allows for better control over reaction parameters and improves the efficiency of the synthesis process .
化学反应分析
Types of Reactions
6-Chloro-[2,4’-bipyridin]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted bipyridine derivatives.
科学研究应用
6-Chloro-[2,4’-bipyridin]-3-amine has numerous applications in scientific research:
作用机制
The mechanism of action of 6-Chloro-[2,4’-bipyridin]-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in supramolecular chemistry and materials science.
Uniqueness
6-Chloro-[2,4’-bipyridin]-3-amine is unique due to the presence of both a chlorine atom and an amine group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
属性
分子式 |
C10H8ClN3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
6-chloro-2-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8ClN3/c11-9-2-1-8(12)10(14-9)7-3-5-13-6-4-7/h1-6H,12H2 |
InChI 键 |
UAMHTGJKRCCUFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1N)C2=CC=NC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


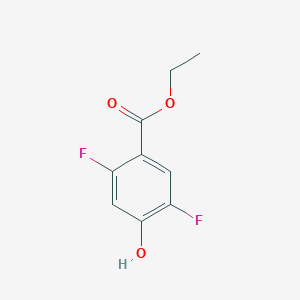
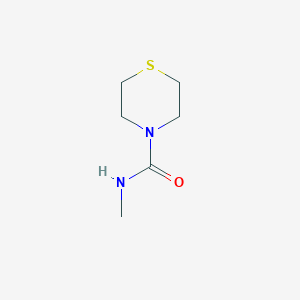
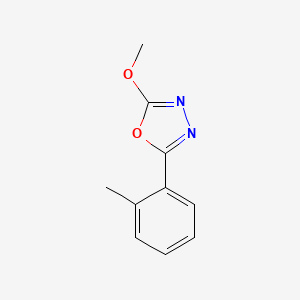
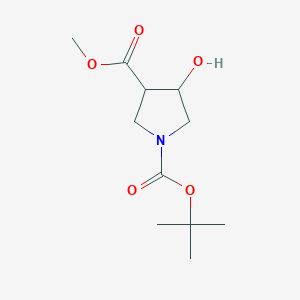
![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)
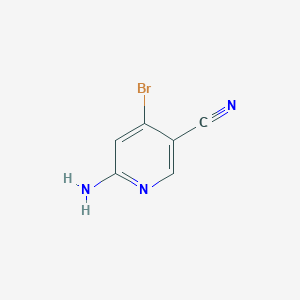
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
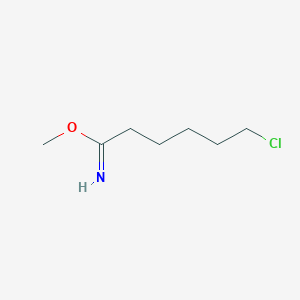
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
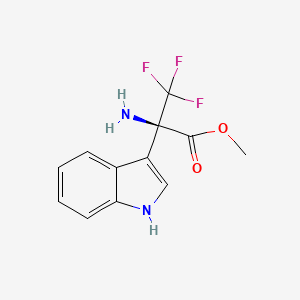
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)
